Dimethyl (6-cyano-2-oxohexyl)phosphonate
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Overview
Description
Dimethyl (6-cyano-2-oxohexyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hexyl chain with a cyano and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-cyano-2-oxohexyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a hexyl chain bearing cyano and oxo groups. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of a phosphonate ester with an aldehyde or ketone under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (6-cyano-2-oxohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or oxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (6-cyano-2-oxohexyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, materials, and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl (6-cyano-2-oxohexyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phosphonate
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl (hexanoylmethyl)phosphonate
Uniqueness
Dimethyl (6-cyano-2-oxohexyl)phosphonate is unique due to the presence of both cyano and oxo functional groups on the hexyl chain. This structural feature imparts distinct reactivity and potential applications compared to other similar phosphonate compounds. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
CAS No. |
64866-23-5 |
---|---|
Molecular Formula |
C9H16NO4P |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
7-dimethoxyphosphoryl-6-oxoheptanenitrile |
InChI |
InChI=1S/C9H16NO4P/c1-13-15(12,14-2)8-9(11)6-4-3-5-7-10/h3-6,8H2,1-2H3 |
InChI Key |
IPSODVLATVCMOC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CCCCC#N)OC |
Origin of Product |
United States |
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